![molecular formula C16H15NO4 B2554164 3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 851879-23-7](/img/structure/B2554164.png)
3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is a complex organic molecule that likely contains a benzodioxole moiety, a substituted pyrrole, and a propenoic acid group. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer potential synthetic pathways and properties of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves the formation of rings and the introduction of functional groups. The paper titled "2-Carbamimidoylbenzoic Acid as a New Effective and Available Precursor for the Synthesis of Substituted 2-(Pyrimidin-2-yl)benzoic Acids" describes a method for synthesizing substituted benzoic acids, which could be relevant for forming the benzodioxole and pyrrole components of the target compound. The process involves ring contraction and intramolecular condensation, which could be adapted for the synthesis of the benzodioxolyl-pyrrole moiety.
Molecular Structure Analysis
The molecular structure of organic compounds can significantly influence their chemical behavior. The paper on the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid provides insights into how the spatial arrangement of atoms and functional groups, such as the coplanarity of the carboxylic acid group and the double bond, can affect the overall structure. This information can be extrapolated to understand the potential isomeric forms of the target compound and their respective stabilities.
Chemical Reactions Analysis
The reactivity of a compound is dictated by its functional groups and molecular structure. Although the papers do not directly address the chemical reactions of the target compound, they do discuss related structures. For instance, the intramolecular hydrogen bonding and weak C-H...O interactions mentioned in the paper on pyrazole and benzoic acid derivatives could suggest similar interactions in the target compound, affecting its reactivity and the types of reactions it may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely tied to its molecular structure. The hydrogen bonding and π-π stacking interactions described in the paper on the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid indicate that the target compound may also exhibit strong intermolecular forces, which could influence its melting point, solubility, and crystalline structure. Additionally, the presence of a benzodioxole group may confer additional electronic properties that could be relevant for applications in materials science or pharmaceuticals.
Scientific Research Applications
Polymer Synthesis and Liquid Crystalline Structures
Research on benzoic acid derivatives, such as the one mentioned, has shown their utility in the synthesis of polymerizable benzoic acid derivatives and their complexation for the formation of liquid crystalline structures. Kishikawa, Hirai, and Kohmoto (2008) demonstrated the synthesis of a polymerizable benzoic acid derivative that exhibited a smectic A liquid crystal phase when complexed with dipyridyl compounds. This research highlights the potential of such compounds in the development of advanced materials with tailored properties (Kishikawa, Hirai, & Kohmoto, 2008).
Antimicrobial Activities
A series of 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs derived from the core structure were synthesized and evaluated for their antimicrobial and antimycobacterial activities. Among these, certain compounds displayed promising anti-tubercular activity, indicating the potential of these compounds in addressing infectious diseases (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Material Science and Sensing Applications
The modification of pyrrole derivatives with azo dyes, like in the synthesis of a polypyrrole derivatised with Methyl Red, showcases the adaptability of such compounds in creating materials with specific electrochromic properties. These properties are beneficial for applications in sensing devices, where the color change of the material can indicate variations in environmental conditions (Almeida, Dias, Santos, Nogueira, Navarro, Tonholo, Lima, & Ribeiro, 2017).
properties
IUPAC Name |
(E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-7-12(3-6-16(18)19)11(2)17(10)13-4-5-14-15(8-13)21-9-20-14/h3-8H,9H2,1-2H3,(H,18,19)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGAXCXQCGOXLW-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.